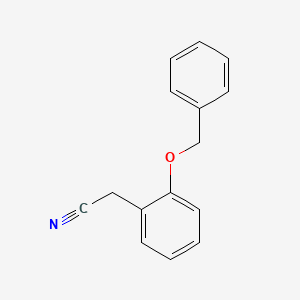

2-Benzyloxyphenylacetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQPXLOPRNLIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340058 | |

| Record name | 2-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92552-22-2 | |

| Record name | 2-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzyloxyphenylacetonitrile and Its Analogs

Classical Approach: Benzyl (B1604629) Protection and Cyanation Strategies

Traditional methods for synthesizing 2-benzyloxyphenylacetonitrile primarily rely on a two-step sequence: the protection of a hydroxyl group as a benzyl ether followed by the introduction of a nitrile function, or vice-versa.

The most direct and widely used classical method for preparing this compound is the O-alkylation of 2-hydroxyphenylacetonitrile. This reaction is a prime example of the Williamson ether synthesis, a robust and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-hydroxyphenylacetonitrile by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, to yield the target ether. wikipedia.orgbyjus.comucalgary.ca

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and reaction temperature. Strong bases like sodium hydride (NaH) are effective for deprotonation, while weaker bases such as potassium carbonate (K₂CO₃) are often sufficient and can be milder for sensitive substrates. organic-chemistry.org The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which facilitate the SN2 mechanism. byjus.com For a successful SN2 reaction, primary alkyl halides are preferred as the alkylating agent to minimize competing elimination reactions. masterorganicchemistry.combyjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Base | Solvent | Alkylating Agent | Temperature | Key Features |

|---|---|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | Benzyl Bromide | Room Temp. to 60 °C | Strong base, ensures complete deprotonation. organic-chemistry.org |

| Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone | Benzyl Chloride | Reflux | Milder, heterogeneous conditions, suitable for many substrates. |

This table is interactive. Click on the headers to sort.

An alternative classical strategy involves the direct functionalization of a benzylic C(sp³)–H bond. In this approach, a precursor like 2-benzyloxytoluene would be converted directly to this compound. These methods often require stoichiometric oxidants to generate a reactive intermediate at the benzylic position.

One notable method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net This oxidative cyanation can proceed under solvent-free and metal-free conditions, offering a practical route to benzylic nitriles from the corresponding benzyl ethers. Another approach utilizes iron(III) chloride (FeCl₃) as a catalyst to mediate the direct cyanation of stable benzyl ethers, providing a chemoselective functionalization at the benzylic position. nih.gov These reactions typically proceed through a radical mechanism initiated by the homolytic cleavage of the C-H bond. researchgate.net

Catalytic Synthesis Routes

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability. Organocatalysis and photoredox catalysis have emerged as powerful tools for the synthesis of complex molecules like this compound and its analogs.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com In the context of synthesizing substituted phenylacetonitriles, organocatalysts can be employed to achieve asymmetric cyanations, which are crucial for producing enantiomerically pure compounds for pharmaceutical applications. researchgate.net

While a direct organocatalytic synthesis of this compound is not prominently documented, the principles apply to the cyanation of related substrates. For instance, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been successfully used for the asymmetric α-cyanation of β-ketoesters. nih.gov These catalysts facilitate the reaction between a nucleophilic cyanide source and an electrophilic substrate under biphasic conditions, controlling the stereochemical outcome. The mechanism often involves the formation of a chiral ion pair between the catalyst and one of the reactants, which directs the approach of the other reactant. Other organocatalytic activation modes include the formation of enamines or iminium ions, or activation through hydrogen bonding by catalysts like chiral thioureas. beilstein-journals.org

Photoredox catalysis has revolutionized C-H functionalization by using visible light to drive reactions under exceptionally mild conditions. core.ac.uk This approach is highly relevant for the direct cyanation of benzylic C-H bonds, such as in 2-benzyloxytoluene, to form this compound. The process typically involves a photocatalyst, which, upon absorbing light, becomes a potent single-electron transfer (SET) agent.

In a common mechanism, an excited photocatalyst (such as an iridium complex or an organic dye like 4CzIPN) oxidizes the benzyl ether substrate to a radical cation. core.ac.uknih.gov A mild base can then deprotonate the acidic benzylic C-H bond to generate a benzylic radical. This radical is subsequently trapped by a cyanide source, such as N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) or other electrophilic cyanating agents, to form the desired nitrile product. core.ac.uk This methodology is noted for its broad functional group tolerance and excellent yields. core.ac.uk Furthermore, merging photoredox catalysis with copper catalysis has enabled the development of enantioselective C-H cyanation reactions, where a chiral copper complex intercepts the achiral benzylic radical to form the C-CN bond with high stereocontrol. bohrium.comnih.govsioc-journal.cn

Table 2: Modern Catalytic Cyanation Methods

| Catalysis Type | Catalyst Example | Cyanide Source | Key Features |

|---|---|---|---|

| Organocatalysis | Chiral Cinchona Alkaloids | Hypervalent Iodine Reagents | Enables asymmetric synthesis; phase-transfer mechanism. nih.gov |

| Photoredox Catalysis | 4CzIPN (Organic Dye) | NCTS | Green, mild conditions; visible light-driven; radical mechanism. core.ac.uk |

| Dual Photoredox/Copper Catalysis | Ir(ppy)₃ / Chiral Cu-Box Ligand | TMSCN | Achieves high enantioselectivity for C-H cyanation. sioc-journal.cn |

This table is interactive. Click on the headers to sort.

Optimization of Synthetic Pathways for Research Scale

Selecting and optimizing a synthetic route for research-scale production involves balancing factors such as yield, purity, cost, safety, and scalability.

The classical O-alkylation (Williamson ether synthesis) is often favored for its reliability, straightforward procedure, and use of readily available reagents. wikipedia.org Optimization for this pathway at the research scale involves screening different base-solvent combinations to maximize yield and minimize the formation of byproducts. For example, using a milder base like K₂CO₃ can improve the functional group tolerance compared to NaH. Ensuring high-purity starting materials (2-hydroxyphenylacetonitrile and benzyl halide) is critical for a clean reaction profile.

Direct C-H cyanation methods, while offering atom economy, can be challenging to optimize due to issues with regioselectivity and the need for stoichiometric, and often harsh, oxidants. researchgate.net Their scalability may be limited by the cost and safety concerns associated with reagents like DDQ.

Catalytic routes represent the forefront of efficient synthesis. Photoredox catalysis , in particular, offers significant advantages in terms of mild conditions and environmental friendliness ("green chemistry"). core.ac.uk Optimization focuses on catalyst loading, choice of solvent, the intensity and wavelength of the light source, and reaction time. The high functional group tolerance makes it attractive for complex molecule synthesis. core.ac.ukscispace.com For asymmetric syntheses, the development of an effective organocatalytic or dual-catalytic system requires careful screening of catalysts and ligands to achieve high enantioselectivity, which can be a time-intensive but highly valuable endeavor. nih.govbohrium.com

Table 3: Comparison of Synthetic Pathways for Research Scale

| Pathway | Advantages | Disadvantages | Key Optimization Parameters |

|---|---|---|---|

| O-Alkylation | Reliable, well-understood, uses common reagents. wikipedia.org | Generates salt waste, less atom-economical. | Base strength, solvent polarity, temperature control. |

| Direct Classical Cyanation | High atom economy, fewer steps. | Often requires harsh oxidants, potential for side reactions. researchgate.net | Stoichiometry of oxidant, temperature. |

| Catalytic Cyanation | High efficiency, mild conditions, high selectivity (including enantioselectivity). core.ac.ukbohrium.com | Catalysts can be expensive, may require specialized equipment (e.g., photoreactors). | Catalyst/ligand choice, catalyst loading, solvent, light source (for photoredox). |

This table is interactive. Click on the headers to sort.

Comprehensive Analysis of Chemical Transformations and Reactions of 2 Benzyloxyphenylacetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety

The hydrogen atoms on the carbon alpha to the nitrile group (the α-carbon) of 2-benzyloxyphenylacetonitrile exhibit acidity, allowing for deprotonation to form a resonance-stabilized carbanion. This nucleophilic enolate ion is central to a variety of carbon-carbon bond-forming reactions. chemistrysteps.com

Alkylation Reactions at the Alpha-Carbon

The enolate of this compound can readily participate in SN2 reactions with alkyl halides. libretexts.orglibretexts.org This reaction introduces an alkyl group at the α-carbon, providing a straightforward method for the synthesis of more complex substituted nitriles. libretexts.orgpearson.com The success of this alkylation is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective. libretexts.org Secondary and tertiary halides are less suitable due to competing elimination reactions. chemistrysteps.com

The choice of base is crucial for the efficient generation of the enolate. youtube.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly employed to ensure complete conversion to the enolate before the addition of the alkylating agent. pressbooks.publibretexts.org This minimizes side reactions, such as self-condensation. chemistrysteps.com

A practical method for the α-alkylation of arylacetonitriles, including derivatives similar to this compound, has been demonstrated using alcohols as alkylating agents in the presence of a base like potassium tert-butoxide. researchgate.net This approach avoids the need for expensive transition metal catalysts. researchgate.netresearchgate.net

Table 1: Examples of α-Alkylation of Phenylacetonitrile (B145931) Derivatives

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| Phenylacetonitrile | 4-Methoxybenzyl alcohol | KOtBu | 2-phenyl-3-(4-methoxyphenyl)propanenitrile | >99% | researchgate.net |

| Phenylacetonitrile | Benzyl (B1604629) alcohol | KOtBu | 2,3-diphenylpropanenitrile | Good | researchgate.net |

| Phenylacetonitrile | 4-Chlorobenzyl alcohol | KOtBu | 3-(4-chlorophenyl)-2-phenylpropanenitrile | Good | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Condensation Reactions with Carbonyl Compounds

The nucleophilic carbanion of this compound can attack the electrophilic carbon of aldehydes and ketones in what is known as a carbonyl condensation reaction. wvu.edulibretexts.orgopenstax.org This type of reaction, specifically the Knoevenagel condensation, is a powerful tool for forming new carbon-carbon double bonds. bhu.ac.inpearson.com

The initial product of the condensation is a β-hydroxy nitrile. libretexts.org This intermediate can often undergo spontaneous or induced dehydration to yield an α,β-unsaturated nitrile. The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt. bhu.ac.innih.gov Recent studies have also explored catalyst-free and water-mediated Knoevenagel condensations, highlighting the versatility of this reaction. researchgate.net The reaction conditions can influence the product selectivity, with variations in solvents and catalysts leading to different outcomes. nih.govresearchgate.net

Table 2: Knoevenagel Condensation of Aldehydes with Malononitrile

| Aldehyde | Methylene (B1212753) Compound | Catalyst/Conditions | Product | Yield | Reference |

| Benzaldehyde | Malononitrile | Ammonium acetate, sonication | Benzylidenemalononitrile | Excellent | bhu.ac.in |

| p-Chlorobenzaldehyde | Malononitrile | Ammonium acetate, sonication | p-Chlorobenzylidenemalononitrile | Excellent | bhu.ac.in |

| 2-(1-phenylvinyl)benzaldehyde | Dimethyl malonate | TiCl₄/Et₃N | Indene and Benzofulvene derivatives | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Reactions Involving the Benzyloxy Protecting Group

The benzyl ether in this compound serves as a protecting group for the phenolic hydroxyl group. Its removal, or deprotection, is a key step in many synthetic pathways. commonorganicchemistry.com

Catalytic Hydrogenation for Deprotection

The most common method for cleaving benzyl ethers is catalytic hydrogenation. commonorganicchemistry.comhighfine.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. commonorganicchemistry.comblogspot.com The reaction proceeds to yield the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org

Catalytic transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. organic-chemistry.orgcdnsciencepub.com In this method, a hydrogen donor like formic acid or 2-propanol is used in conjunction with the palladium catalyst. organic-chemistry.orgcdnsciencepub.com This technique has been shown to be effective for the selective removal of O-benzyl groups. organic-chemistry.orgcdnsciencepub.com The efficiency of the hydrogenolysis can be influenced by the solvent, with polar solvents like methanol (B129727) and ethanol (B145695) being particularly effective. blogspot.com The addition of acid can also facilitate the reaction. blogspot.com

Table 3: Catalysts and Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Key Features | Reference |

| 10% Pd/C | H₂ | MeOH, EtOH, EtOAc, THF | Most common method for benzyl deprotection. | commonorganicchemistry.com |

| Pd/C | Formic Acid | - | Fast and simple removal of O-benzyl groups. | organic-chemistry.org |

| Pd/C | 2-Propanol | - | Effective for benzylic compounds, can be more selective than formic acid. | cdnsciencepub.com |

| Pd(OH)₂/C (Pearlman's catalyst) | H₂ | Various | Often more active than Pd/C. | blogspot.com |

This table is interactive. Click on the headers to sort the data.

Alternative Cleavage Methods

While catalytic hydrogenation is widely used, other methods for benzyl ether cleavage are available, particularly when the substrate contains functional groups that are sensitive to reduction. researchgate.net

Lewis acids, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), can effectively cleave benzyl ethers. atlanchimpharma.com The reaction is believed to proceed through the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com Combinations of Lewis acids and Lewis bases can exhibit unique reactivity. atlanchimpharma.com For instance, BCl₃·SMe₂ has been used for the mild and selective cleavage of benzyl ethers in the presence of other sensitive functional groups. organic-chemistry.org

Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides another alternative, especially for substrates with reducible functional groups. organic-chemistry.orgatlanchimpharma.com Strong acids can also be employed for debenzylation, although this method is limited to acid-insensitive substrates. organic-chemistry.orgacs.org

Transformations of the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgsavemyexams.com The existing substituents on the ring, the benzyloxy group and the cyanomethyl group, will direct incoming electrophiles to specific positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The mechanism for these reactions typically involves a two-step process: attack of the electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

Mechanistic Investigations into the Reactivity of 2 Benzyloxyphenylacetonitrile

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

The mechanisms of the individual steps in the transformation of 2-benzyloxyphenylacetonitrile can be elucidated through established kinetic and spectroscopic methodologies.

Spectroscopic analysis would be crucial in tracking the progress of these reactions. For instance, in the reduction of the nitrile intermediate with DIBAL-H, FT-IR spectroscopy would show the disappearance of the characteristic nitrile peak (around 2250-2210 cm⁻¹) and the appearance of an imine intermediate peak, followed by the carbonyl stretch of the aldehyde product (around 1740-1720 cm⁻¹) after hydrolysis. chemistrysteps.com ¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure of each intermediate and product along the synthetic route. organic-chemistry.org For example, in the Wittig reaction, the formation of the alkene can be monitored by the appearance of vinylic proton signals in the ¹H NMR spectrum.

The final step, catalytic hydrogenation, can also be monitored spectroscopically. The disappearance of the alkene signals in the NMR spectrum would indicate the saturation of the double bond, while the disappearance of the benzylic proton signals of the O-benzyl group would confirm its cleavage.

A summary of the expected spectroscopic changes is presented in the table below.

| Reaction Step | Reactant Functional Group | Key Spectroscopic Change (FT-IR) | Product Functional Group | Key Spectroscopic Change (FT-IR) |

| Alkylation | C-H (α to nitrile) | - | C-C | - |

| Reduction | Nitrile (C≡N) | Disappearance of ~2240 cm⁻¹ | Aldehyde (C=O) | Appearance of ~1725 cm⁻¹ |

| Wittig Reaction | Aldehyde (C=O) | Disappearance of ~1725 cm⁻¹ | Alkene (C=C) | Appearance of ~1650 cm⁻¹ |

| Hydrogenation | Alkene (C=C) & Benzyl (B1604629) Ether (C-O) | Disappearance of ~1650 cm⁻¹ | Alkane & Phenol (B47542) (O-H) | Appearance of broad ~3300 cm⁻¹ |

Identification and Characterization of Reactive Intermediates

Each step in the transformation of this compound involves distinct reactive intermediates that dictate the course of the reaction.

In the rhodium-catalyzed α-alkylation with an alcohol, a key intermediate is the rhodium hydride species, which is formed during the initial dehydrogenation of the alcohol. liv.ac.uk This hydride is then used to reduce the α,β-unsaturated nitrile intermediate that is formed from the condensation of the in situ-generated aldehyde and this compound. rsc.org The α,β-unsaturated nitrile itself is a crucial, albeit often transient, intermediate in this "borrowing hydrogen" strategy.

The reduction of the nitrile with DIBAL-H proceeds through an imine anion intermediate. sci-hub.se The Lewis acidic aluminum atom of DIBAL-H coordinates to the nitrogen of the nitrile, making the carbon atom more electrophilic. Hydride transfer then leads to the formation of an aluminum-imine complex. chemistrysteps.commasterorganicchemistry.com This intermediate is stable at low temperatures and is hydrolyzed upon aqueous workup to yield the aldehyde. chemistrysteps.com

The Wittig reaction is characterized by the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate is formed from the cycloaddition of the phosphorus ylide and the aldehyde. masterorganicchemistry.comwikipedia.org The oxaphosphetane is generally unstable and rapidly decomposes to give the alkene product and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. psiberg.com While a betaine (B1666868) intermediate was historically proposed, modern evidence suggests a concerted [2+2] cycloaddition mechanism under many conditions. masterorganicchemistry.com

Catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst (e.g., Palladium). libretexts.org This process facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the double bond, proceeding through various surface-bound organometallic intermediates. libretexts.org Similarly, the hydrogenolysis of the benzyl ether likely involves oxidative addition of the C-O bond to the metal surface.

| Reaction Step | Key Reactive Intermediate(s) |

| Catalytic Alkylation | Metal-hydride species, α,β-unsaturated nitrile |

| DIBAL-H Reduction | Imine-aluminum complex |

| Wittig Reaction | Oxaphosphetane |

| Catalytic Hydrogenation | Surface-adsorbed alkene and hydrogen, organometallic intermediates |

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in several transformations of this compound, influencing both reaction rates and selectivity.

In the α-alkylation with an alcohol, a transition metal catalyst, such as a rhodium liv.ac.uk or cobalt rsc.org complex, is essential for the "borrowing hydrogen" mechanism to operate. The catalyst facilitates the initial dehydrogenation of the alcohol to an aldehyde and the final hydrogenation of the α,β-unsaturated nitrile intermediate. rsc.org The choice of metal and ligands can influence the efficiency and selectivity of the reaction. For instance, some catalysts may favor the mono-alkylation product, while others might lead to di-alkylation.

The final step of the synthetic sequence, catalytic hydrogenation, employs a heterogeneous catalyst, typically palladium on carbon (Pd/C). libretexts.org This catalyst is crucial for the addition of hydrogen across the double bond and for the hydrogenolysis of the benzyl ether protecting group. commonorganicchemistry.com The catalytic surface provides sites for the adsorption and activation of both the substrate and molecular hydrogen, thereby lowering the activation energy of the reaction. libretexts.org In some cases, the choice of catalyst can allow for chemoselectivity. For example, using a poisoned catalyst like Lindlar's catalyst can selectively reduce an alkyne to a cis-alkene without affecting other reducible groups. libretexts.org While not directly applicable to this specific alkene reduction, it highlights the principle of catalyst-controlled selectivity. There are also catalytic systems that can selectively hydrogenate an alkene in the presence of a benzyl ether. dalalinstitute.com

Stereochemical Control and Diastereoselectivity in Transformations

While the initial substrate, this compound, is achiral, the introduction of new stereocenters or the geometry of newly formed double bonds are important considerations in its transformations.

The Wittig reaction is a key step where stereochemistry comes into play. The geometry of the resulting alkene (E or Z) is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.orgwikipedia.org

Non-stabilized ylides (e.g., where the group attached to the ylidic carbon is an alkyl group) generally lead to the formation of the (Z)-alkene with high selectivity. This is attributed to a kinetically controlled reaction pathway where the sterically less hindered transition state leading to the cis-oxaphosphetane is favored. organic-chemistry.org

Stabilized ylides (e.g., where the group is an electron-withdrawing group like an ester or ketone) typically yield the (E)-alkene as the major product. In this case, the initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane. wikipedia.org

For the reaction of 2-(2-benzyloxyphenyl)-2-methylpropionaldehyde with pentyltriphenylphosphonium bromide (an unstabilized ylide), the formation of the (Z)-alkene, (Z)-1-(benzyloxy)-2-(1,1-dimethyl-2-heptenyl)benzene, would be the expected major product.

The catalytic hydrogenation of the alkene typically results in the syn-addition of two hydrogen atoms across the double bond. libretexts.org The substrate adsorbs onto the catalyst surface, and the hydrogen atoms are delivered to the same face of the double bond. libretexts.org While the product in this specific sequence is achiral, in cases where new stereocenters are formed, this syn-addition mechanism dictates the stereochemical outcome.

Role of 2 Benzyloxyphenylacetonitrile in the Synthesis of Architecturally Complex Molecules

Building Block for Nitrogen-Containing Heterocycles

The inherent reactivity of 2-Benzyloxyphenylacetonitrile allows for its transformation into key intermediates that can undergo cyclization to form various nitrogen-containing heterocycles. A primary application is in the synthesis of the dibenzo[b,f] researchgate.netnih.govoxazepine ring system, a core structure in several psychoactive drugs.

The synthesis begins with the strategic deprotection of the phenol (B47542). The benzyl (B1604629) ether in this compound is a stable protecting group that can be selectively removed under specific conditions, such as catalytic hydrogenation, to yield 2-hydroxyphenylacetonitrile. This unmasked phenolic hydroxyl group is crucial for subsequent cyclization reactions.

One established strategy to form the tricyclic dibenzo[b,f] researchgate.netnih.govoxazepine core involves an intermolecular nucleophilic aromatic substitution (SNAr) reaction followed by intramolecular cyclization. For instance, the deprotected 2-hydroxyphenylacetonitrile can be reacted with an activated aryl halide, such as 2-fluoronitrobenzene. The phenoxide, generated under basic conditions, displaces the fluoride (B91410) to form a diaryl ether intermediate. Subsequent chemical transformations, including the reduction of the nitro group to an amine and manipulation of the nitrile group, set the stage for the final ring closure to form the seven-membered oxazepine ring.

Alternative approaches leverage transition-metal-catalyzed cross-coupling reactions to construct the diaryl ether bond, offering a broader substrate scope and milder reaction conditions. The nitrile functionality can then be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, both of which can participate in intramolecular condensation or amidation reactions to complete the heterocyclic framework. These methods highlight the utility of this compound as a foundational building block for complex heterocyclic systems. researchgate.netresearchgate.net

Table 1: Synthetic Strategies for Dibenzo[b,f] researchgate.netnih.govoxazepine Core

| Step | Reaction Type | Reactants | Key Transformation |

|---|---|---|---|

| 1 | Deprotection | This compound, H₂, Pd/C | Cleavage of benzyl ether to reveal phenol |

| 2a | SNAr Reaction | 2-Hydroxyphenylacetonitrile, 2-Fluoronitrobenzene, Base | Formation of a diaryl ether intermediate |

| 2b | Cross-Coupling | 2-Hydroxyphenylacetonitrile, 2-Halonitrobenzene, Cu or Pd catalyst | Formation of a diaryl ether intermediate |

| 3 | Reduction | Diaryl ether intermediate, Reducing agent (e.g., Fe/HCl) | Conversion of nitro group to an amine |

Precursor to Biologically Relevant Scaffolds

The dibenzo[b,f] researchgate.netnih.govoxazepine scaffold, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous neuroleptics and antidepressant drugs. beilstein-journals.org Two prominent examples are Loxapine and its metabolite, Amoxapine, which are used to treat schizophrenia and depression, respectively.

Loxapine Synthesis: Once the core dibenzo[b,f] researchgate.netnih.govoxazepine ring is formed, it can be converted into a reactive intermediate, such as an 11-chloro derivative. This is typically achieved through treatment with a chlorinating agent like phosphorus oxychloride. The resulting chloro-substituted scaffold is an electrophile primed for nucleophilic substitution. The final step in the synthesis of Loxapine involves the reaction of this intermediate with N-methylpiperazine, which displaces the chloride to install the side chain responsible for its pharmacological activity.

Amoxapine Synthesis: The synthesis of Amoxapine follows a similar pathway. The key difference lies in the final nucleophile used. Instead of N-methylpiperazine, piperazine (B1678402) is used to displace the 11-chloro group. The resulting product is Amoxapine, which is the N-demethylated metabolite of Loxapine.

The strategic use of this compound as a starting material provides an efficient entry into these complex, biologically active molecules. The ability to construct the core scaffold and then introduce key pharmacophores in later steps is a hallmark of a convergent and effective synthetic strategy.

Table 2: Biologically Active Molecules Derived from the Dibenzo[b,f] researchgate.netnih.govoxazepine Scaffold

| Compound | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Loxapine | Antipsychotic | N-methylpiperazine side chain at position 11 |

Diversification Strategies for Lead Compound Synthesis

In drug discovery, the ability to rapidly generate a library of analogues based on a promising scaffold is essential for optimizing biological activity and pharmacokinetic properties. This process, known as lead compound diversification, is well-supported by synthetic routes originating from this compound. The dibenzo[b,f] researchgate.netnih.govoxazepine intermediate serves as a versatile platform for structural modification.

One primary diversification strategy involves varying the nucleophile that reacts with the 11-chloro-dibenzo[b,f] researchgate.netnih.govoxazepine intermediate. By employing a wide range of primary and secondary amines, a library of analogues with different side chains can be synthesized. This allows for a systematic exploration of the structure-activity relationship (SAR) at this position, potentially leading to compounds with improved potency, selectivity, or reduced side effects. nih.gov

Further diversification can be achieved by modifying the aromatic rings of the tricyclic core. Functional groups can be introduced onto the rings of this compound or the coupling partner before the cyclization sequence. Alternatively, late-stage functionalization techniques, such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, can be applied to the fully formed dibenzo[b,f] researchgate.netnih.govoxazepine scaffold. This enables the introduction of a wide array of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions, providing a comprehensive map of the SAR across the entire molecule. nih.gov

This diversity-oriented synthesis approach allows chemists to fine-tune the properties of the lead compound, transforming a basic scaffold into a potential drug candidate. nih.gov

Table 3: Examples of Diversification Strategies

| Strategy | Point of Diversification | Reagents/Reaction Type | Purpose |

|---|---|---|---|

| Side Chain Modification | Position 11 of the oxazepine ring | Various primary/secondary amines (e.g., substituted piperazines, piperidines) | Explore SAR, modulate receptor binding and solubility |

| Aromatic Ring Functionalization (Early Stage) | Phenyl rings of precursors | Substituted 2-benzyloxyphenylacetonitriles or substituted aryl halides | Introduce electronic and steric diversity from the start |

Applications in Pharmaceutical and Medicinal Chemistry Research

Intermediate in the Synthesis of Pharmaceutical Candidates

Benzyloxyphenylacetonitrile serves as a crucial intermediate in the multi-step synthesis of complex pharmaceutical molecules. Its structure, combining a phenylacetonitrile (B145931) core with a benzyl (B1604629) ether protecting group, makes it a versatile precursor for creating more elaborate molecular architectures.

A significant application of a benzyloxyphenylacetonitrile isomer is found in the synthesis of O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. nih.gov Scientific studies detail an optimized, high-yield synthesis pathway starting from p-hydroxyphenylacetonitrile. In this process, the phenolic hydroxyl group is protected using benzyl bromide to form 4-Benzyloxyphenylacetonitrile, referred to as Intermediate I in the synthesis. nih.gov

This intermediate then undergoes a 1,2-nucleophilic addition to cyclohexanone (B45756), facilitated by a phase transfer catalyst, to produce 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II). nih.gov Subsequent steps involve deprotection (removal of the benzyl group), reduction of the nitrile group to an amine, and N,N-dimethylation to yield O-desmethylvenlafaxine. nih.gov This synthetic route is noted for its efficiency and high purity of the final product. nih.gov

Table 1: Key Intermediates and Yields in O-desmethylvenlafaxine Synthesis

| Intermediate Name | Precursor(s) | Reagents/Catalysts | Purity (%) | Yield (%) | Reference |

| 4-Benzyloxyphenylacetonitrile (Intermediate I) | p-hydroxyphenylacetonitrile, Benzyl bromide | Potassium carbonate | 99.83 | 98.92 | nih.gov |

| 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | 4-Benzyloxyphenylacetonitrile, Cyclohexanone | Sodium hydroxide, (n-Bu)4N+Br− | 99.13 | 99.71 | nih.gov |

| 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | 10% Palladium-on-carbon, H2 | 98.32 | 94.20 | nih.gov |

| O-desmethylvenlafaxine (ODV) | Intermediate III | Formaldehyde, Formic acid | 99.20 | 84.77 | nih.gov |

Following a thorough review of available scientific literature, no research was found that describes the use of 2-Benzyloxyphenylacetonitrile or its isomers as an intermediate in the synthesis of cannabinoid analogues. The synthesis of cannabinoids and their analogues typically proceeds through different chemical pathways, often involving the condensation of resorcinol (B1680541) derivatives (like olivetol) with terpene-based compounds. nih.govuniupo.itmdpi.com

Design and Development of New Chemical Entities

There is currently no available research in the scientific literature to indicate that this compound is utilized as a foundational scaffold in the design and development of new chemical entities. Research in this area tends to focus on novel molecular frameworks or modifications of existing pharmacophores to generate new therapeutic agents. researchgate.net

Strategies for Impurity Control in Pharmaceutical Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by international guidelines such as those from the ICH. fda.goveuropa.eueuropa.eu In the context of the synthesis of O-desmethylvenlafaxine from 4-Benzyloxyphenylacetonitrile, specific attention is paid to controlling potential genotoxic impurities (GIs). nih.gov

The synthetic process is optimized to minimize residual reactants and by-products. For instance, after the formation of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol, the levels of residual cyclohexanone and benzyl bromide are monitored and kept to trace amounts. Furthermore, the residue of the phase transfer catalyst, tetrabutylammonium (B224687) bromide, is controlled to be under 0.7 ppm, a standard that improves upon typical requirements for genotoxic impurities. nih.gov Such stringent controls ensure the high purity of the intermediates and the final active pharmaceutical ingredient, limiting potential carcinogenic risks associated with mutagenic impurities. nih.govfda.gov

Advanced Analytical and Spectroscopic Techniques in Research Pertaining to 2 Benzyloxyphenylacetonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Benzyloxyphenylacetonitrile. nih.govebsco.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). elsevier.comuobasrah.edu.iq

In ¹H NMR spectroscopy of this compound, each unique proton or group of equivalent protons in the molecule generates a distinct signal. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. The protons on the two aromatic rings would appear in the typical aromatic region (approximately 7.0-7.5 ppm). The four protons on the ortho-substituted phenyl ring would exhibit a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region. Two distinct singlets (or narrowly split multiplets depending on the spectrometer's resolution) would be expected in the aliphatic region: one for the two benzylic protons (-O-CH₂-Ph) and another for the two protons of the acetonitrile (B52724) methylene (B1212753) group (-CH₂-CN). The integration of these signals would correspond to the number of protons, confirming the 4H, 5H, 2H, and 2H ratio for the respective groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, a total of 15 distinct signals would be expected, corresponding to its 15 carbon atoms (assuming no accidental equivalence of aromatic carbons). The signals can be assigned to the nitrile carbon (around 117 ppm), the various aromatic carbons (110-160 ppm), the benzylic ether carbon (around 70 ppm), and the acetonitrile methylene carbon (around 20-30 ppm). libretexts.orgnih.gov Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the connectivity of the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenylacetonitrile (B145931) Aromatic Protons | ¹H | ~7.2-7.4 | Multiplet (m) |

| Benzyl Group Aromatic Protons | ¹H | ~7.3-7.5 | Multiplet (m) |

| Benzylic Methylene (-O-CH₂ -Ph) | ¹H | ~5.1 | Singlet (s) |

| Acetonitrile Methylene (-CH₂ -CN) | ¹H | ~3.7 | Singlet (s) |

| Nitrile Carbon (-C N) | ¹³C | ~117 | Singlet |

| Quaternary Aromatic Carbon (-C -O) | ¹³C | ~157 | Singlet |

| Benzyl Group Aromatic Carbons | ¹³C | ~127-137 | Multiple Singlets |

| Phenylacetonitrile Aromatic Carbons | ¹³C | ~115-130 | Multiple Singlets |

| Benzylic Methylene (-O-C H₂-Ph) | ¹³C | ~70 | Singlet |

| Acetonitrile Methylene (-C H₂-CN) | ¹³C | ~22 | Singlet |

Mass Spectrometric Techniques for Compound Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. ibchem.com In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's molecular weight (C₁₅H₁₃NO, MW = 223.27).

The fragmentation of the molecular ion provides valuable structural information. libretexts.orguou.ac.in For this compound, characteristic fragmentation pathways would include:

Benzylic Cleavage: Cleavage of the benzyl-oxygen bond is highly probable, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. This is often a prominent peak in the spectrum. The corresponding radical fragment would have an m/z of 132.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group could occur.

Loss of Acetonitrile: Fragmentation could involve the loss of the CH₂CN group (40 Da), leading to a fragment ion at m/z 183.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). lookchem.com This allows for the unambiguous determination of the elemental formula, confirming that the ion at m/z 223.100 has the composition C₁₅H₁₃NO and distinguishing it from other potential isobaric compounds.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 223 | [C₁₅H₁₃NO]⁺˙ | C₁₅H₁₃NO | Molecular Ion (M⁺˙) |

| 132 | [C₈H₆NO]⁺ | C₈H₆NO | Loss of benzyl radical (•C₇H₇) from M⁺˙ |

| 91 | [C₇H₇]⁺ | C₇H₇ | Benzyl or tropylium cation, a very common and stable fragment |

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures, making it essential for the purification and purity assessment of synthesized compounds like this compound. biotage.comlcservicesltd.co.uk The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and polarity. chromatographytoday.comunirioja.es

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for both purification (preparative HPLC) and analysis (analytical HPLC). openaccessjournals.comunibo.it Given the polarity of the ether and nitrile functional groups, this compound is well-suited for both normal-phase and reversed-phase HPLC.

Reversed-Phase HPLC: This is the most common mode, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). It is highly effective for assessing the purity of the final product, where impurities are separated based on their differential partitioning between the two phases.

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane/ethyl acetate). It is often used for preparative scale purification to isolate the target compound from reaction byproducts and starting materials. nih.gov

Gas Chromatography (GC) is suitable for compounds that are volatile or can be made volatile without decomposition. lcservicesltd.co.uk this compound has a boiling point that may allow for GC analysis, likely requiring a high-temperature column and injector port. chromatographytoday.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). Separation occurs based on the compound's boiling point and interactions with the stationary phase. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is a powerful tool for assessing purity and identifying volatile contaminants.

Table 3: Comparison of Chromatographic Methods for this compound

| Technique | Principle | Application for this compound | Typical Phases |

| HPLC | Separation of solutes in a liquid mobile phase passing through a solid stationary phase column. | High-resolution purity assessment; Preparative purification. bldpharm.comfishersci.no | Mobile: Acetonitrile/Water or Methanol (B129727)/Water (Reversed-Phase); Hexane/Ethyl Acetate (Normal-Phase). Stationary: C18 or C8 silica (B1680970) (Reversed-Phase); Silica (Normal-Phase). |

| GC | Separation of volatile solutes in a gaseous mobile phase passing through a column. | Purity assessment for volatile impurities; Analysis of the compound if sufficiently thermally stable. researchgate.net | Mobile: Helium or Nitrogen. Stationary: Polysiloxane-based phases of varying polarity. |

X-ray Crystallography of Related Compounds for Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.com While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides invaluable conformational insights. The technique involves diffracting a beam of X-rays off a single crystal; the resulting diffraction pattern is mathematically decoded to generate a model of the electron density, and thus the atomic positions. nih.gov

The crystal structure of a related compound, 2-[2-(benzyloxy)benzylidene]malononitrile, reveals key structural features that can be extrapolated to this compound. nih.gov In this analogue, the two phenyl rings are not coplanar, exhibiting a significant dihedral angle between them [37.60 (11)°]. nih.gov This twist is a common feature in molecules with bulky groups that cause steric hindrance. Similarly, one would expect a non-planar conformation for this compound, with a specific torsion angle defining the relationship of the benzyl group relative to the phenylacetonitrile moiety. X-ray analysis also confirms bond lengths and angles, providing experimental validation that complements theoretical calculations. For instance, the C-O-C bond angle of the ether linkage and the geometry around the methylene carbons would be precisely determined. Furthermore, the crystal packing reveals intermolecular interactions, such as π–π stacking or weak hydrogen bonds, which govern the solid-state properties of the material. nih.govnih.gov

Table 4: Selected Crystallographic Data for the Related Compound 2-[2-(benzyloxy)benzylidene]malononitrile nih.gov Note: This data is for a structurally similar compound and serves to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value | Significance |

| Crystal System | Triclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P-1 | Defines the symmetry operations within the unit cell. |

| a (Å) | 7.2959 (9) | Unit cell dimension. |

| b (Å) | 9.4963 (12) | Unit cell dimension. |

| c (Å) | 11.0280 (14) | Unit cell dimension. |

| α (°) | 97.709 (3) | Unit cell angle. |

| β (°) | 107.953 (3) | Unit cell angle. |

| γ (°) | 105.155 (3) | Unit cell angle. |

| Dihedral Angle (Phenyl Rings) | 37.60 (11)° | Measures the twist between the two aromatic rings, indicating steric effects. |

Computational and Theoretical Studies Applied to 2 Benzyloxyphenylacetonitrile Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. google.comaps.org These methods solve the electronic Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity. google.comaps.org

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying medium-to-large organic molecules like 2-Benzyloxyphenylacetonitrile. scirp.orgresearchgate.net A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p) to find the molecule's lowest energy conformation. scirp.org From this optimized structure, a variety of electronic properties can be calculated.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Other reactivity descriptors can also be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). d-nb.info These parameters provide a quantitative basis for predicting how this compound will behave in chemical reactions. researchgate.netd-nb.info For instance, the molecular electrostatic potential (MEP) map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting likely sites for reaction. scirp.org

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules.)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. Approximated as -EHOMO. |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added. Approximated as -ELUMO. |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons. Calculated as (I+A)/2. |

| Chemical Hardness (η) | 2.65 eV | Measure of resistance to change in electron distribution. Calculated as (I-A)/2. |

| Global Electrophilicity Index (ω) | 2.80 eV | Indicates the electrophilic character of the molecule. Calculated as χ2/(2η). |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide insight into a static, minimum-energy structure, molecules are inherently flexible and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By simulating the interactions within the molecule and with its environment, MD provides a detailed picture of its conformational landscape. nih.govmun.ca

For this compound, MD simulations can reveal the preferred orientations of the benzyloxy and phenylacetonitrile (B145931) groups relative to each other. The molecule possesses several rotatable bonds, leading to a complex conformational space. An MD simulation would typically start with the optimized geometry from quantum calculations. The system is then solvated (e.g., in a box of water molecules to mimic solution conditions) and its temperature and pressure are controlled to simulate real-world conditions. The simulation proceeds by calculating the forces on each atom and using these forces to predict their positions at a short time step later.

The resulting trajectory, a record of atomic positions over time, can be analyzed to identify the most stable and frequently occurring conformations. nih.gov Techniques like cluster analysis are used to group similar structures together, revealing the major conformational families. nih.gov Principal Component Analysis (PCA) can be applied to the trajectory to identify the dominant modes of motion within the molecule. rsc.org This analysis can highlight the flexibility of the ether linkage and the rotational freedom of the phenyl rings, which can be crucial for its interaction with other molecules or biological targets. rsc.org

Table 2: Torsional Angle Analysis from a Hypothetical MD Simulation of this compound (Note: This table presents hypothetical data illustrating the type of results obtained from MD simulations. Torsional angles define the rotation around specific chemical bonds.)

| Torsional Angle (Atoms Defining the Angle) | Major Conformer Population 1 (Degrees) | Major Conformer Population 2 (Degrees) | Significance |

|---|---|---|---|

| C(phenyl)-O-CH2-C(benzyl) | ~180° (anti-periplanar) | ~60° (gauche) | Describes the orientation of the benzyl (B1604629) group relative to the phenoxy group. |

| O-C(phenyl)-C(phenyl)-C(acetonitrile) | ~45° | ~135° | Defines the twist of the phenyl ring attached to the ether oxygen. |

| C(phenyl)-CH2-C(nitrile)-N | ~90° | ~ -90° | Describes the rotation around the bond adjacent to the nitrile group. |

In Silico Approaches to Reaction Optimization and Design

Beyond analyzing the molecule itself, computational methods can be used to design and optimize the chemical reactions used to synthesize it. frontiersin.org In silico approaches can predict reaction outcomes, explore different reaction conditions, and even suggest novel synthetic routes, thereby reducing the number of experiments required in the lab. nih.govbeilstein-journals.org

For a molecule like this compound, a key synthetic step might be the Williamson ether synthesis, involving the reaction of a phenoxide with benzyl halide. Computational tools can help optimize this reaction. For example, machine learning models, trained on large datasets of known reactions, can predict the yield of a reaction under various conditions (e.g., different solvents, temperatures, bases, and catalysts). beilstein-journals.orgchemrxiv.org Bayesian optimization is one such algorithm that can efficiently explore the vast parameter space of a chemical reaction to find the optimal conditions with a minimal number of experiments. chemrxiv.org

Furthermore, computational tools can assist in de novo synthesis design. frontiersin.org Retrosynthetic analysis programs can break down the target molecule into simpler, commercially available precursors. For this compound, such a program might suggest pathways starting from 2-hydroxyphenylacetonitrile and benzyl bromide, or from 2-benzyloxyphenol. Rule-based systems and more advanced machine learning approaches can evaluate the feasibility of these proposed steps. frontiersin.orgnih.gov These tools can also predict potential side reactions and byproducts, allowing chemists to proactively address these challenges. nih.gov

Table 3: Illustrative In Silico Optimization of a Synthesis Step for this compound (Note: This table provides a hypothetical example of how Bayesian optimization might be used to improve the yield of the Williamson ether synthesis between potassium 2-cyanophenoxide and benzyl bromide.)

| Experiment Iteration | Solvent | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |

|---|---|---|---|---|

| Initial (Human Guess) | Acetone | 60 | 12 | 65 |

| Iteration 1 | DMF | 80 | 8 | 78 |

| Iteration 2 | Acetonitrile (B52724) | 75 | 10 | 85 |

| Iteration 3 | DMF | 90 | 6 | 91 |

| Optimized Condition | DMF | 88 | 6.5 | 93 |

Principles of Sustainable Chemistry in the Context of 2 Benzyloxyphenylacetonitrile Synthesis

Development of Eco-Friendly Synthetic Procedures

The traditional synthesis of ethers, such as 2-Benzyloxyphenylacetonitrile, often relies on the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This method typically involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, this would likely involve the reaction of 2-hydroxyphenylacetonitrile with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. organic-chemistry.orgrichmond.edu

Eco-friendly modifications to this classic procedure aim to reduce the use of hazardous materials and improve energy efficiency. Key developments in this area include:

Catalytic Approaches: The use of catalysts can significantly lower the energy barrier of a reaction, allowing for milder reaction conditions and reducing the need for stoichiometric reagents that generate waste. numberanalytics.comresearchgate.net For the Williamson ether synthesis, phase-transfer catalysts (PTCs) have proven to be highly effective. careers360.comacs.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs, increasing the reaction rate and often leading to higher yields without the need for harsh, anhydrous conditions. careers360.comacs.org For instance, a study on a similar compound, 4-Benzyloxyphenylacetonitrile, utilized tetrabutylammonium (B224687) bromide as a phase-transfer catalyst to achieve high purity and yield. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. numberanalytics.comrsc.org These techniques can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. numberanalytics.com A combined microwave and ultrasound-assisted Williamson ether synthesis has been shown to be an efficient and ecologically valuable route for preparing ethers without the need for organic auxiliary substances like phase-transfer catalysts. rsc.org

Benign Reagents: The choice of the benzylating agent can also influence the greenness of the synthesis. While benzyl halides are common, they can be lachrymatory and have toxicity concerns. Research into alternative, less hazardous benzylating agents is an ongoing area of interest. organic-chemistry.org

A hypothetical eco-friendly procedure for this compound could, therefore, involve the reaction of 2-hydroxyphenylacetonitrile with benzyl chloride in the presence of a recyclable phase-transfer catalyst, potentially under microwave or ultrasonic conditions to accelerate the reaction.

Solvent Selection and Green Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes, often constituting the bulk of the mass used in a reaction. nih.gov The selection of a solvent is, therefore, a critical aspect of green chemistry. Traditional solvents for ether synthesis, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are effective but pose health and environmental risks. numberanalytics.comnumberanalytics.com

Green chemistry promotes the use of safer, more environmentally benign solvents. Several alternatives have been explored for nucleophilic substitution reactions like the Williamson ether synthesis: nih.govtandfonline.com

Water: As a solvent, water is non-toxic, non-flammable, and readily available. While the insolubility of many organic compounds in water can be a limitation, the use of phase-transfer catalysts or surfactant-assisted reactions in water can overcome this challenge. tandfonline.comasianpubs.orgfrancis-press.com

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution and workplace exposure. organic-chemistry.orgresearchgate.net Certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. organic-chemistry.org For example, 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) has been used as a green alternative for benzoylation reactions, a related type of nucleophilic substitution. nih.gov

Glycerol (B35011) and its Derivatives: Derived from biodiesel production, glycerol is a biodegradable, non-toxic, and renewable solvent. tandfonline.comasianpubs.org It has been successfully used as a green reaction medium for the nucleophilic substitution of benzyl halides. asianpubs.org

Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and relatively inexpensive polymers that can serve as effective green solvents for various chemical transformations, including nucleophilic aromatic substitutions. nih.gov

The selection of a greener solvent for the synthesis of this compound would depend on a balance of factors including reactant solubility, reaction performance, and ease of product separation and solvent recycling.

| Solvent | Classification | Key Green Attributes | Potential for this compound Synthesis |

|---|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, abundant, low cost. | Feasible with phase-transfer catalysis to overcome solubility issues. |

| Glycerol | Recommended | Renewable, biodegradable, non-toxic, high boiling point. tandfonline.comasianpubs.org | Proven effective for nucleophilic substitution of benzyl halides. asianpubs.org |

| Polyethylene Glycol (PEG-400) | Recommended | Biodegradable, non-toxic, low volatility. nih.gov | Effective for nucleophilic aromatic substitutions, potentially applicable here. nih.gov |

| Ionic Liquids (e.g., [bmim][X]) | Substitution Advisable | Low volatility, recyclable, tunable properties. organic-chemistry.orgresearchgate.net | Can act as both solvent and nucleophilic reagent, simplifying the process. organic-chemistry.org |

| Dimethylformamide (DMF) | Hazardous | High boiling point, good solvent for a wide range of compounds. numberanalytics.com | Traditional solvent for this type of reaction, but substitution is highly desirable due to toxicity. |

| Dimethyl Sulfoxide (DMSO) | Hazardous | High boiling point, excellent solvent power. numberanalytics.com | Another common but hazardous solvent for which greener alternatives are sought. |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. organic-chemistry.org The Williamson ether synthesis, in its classic form, has a less than ideal atom economy because it generates a salt as a byproduct.

For the synthesis of this compound from 2-hydroxyphenylacetonitrile and benzyl chloride with a base like sodium hydride (NaH), the reaction would be:

C₈H₇NO + C₇H₇Cl + NaH → C₁₅H₁₃NO + NaCl + H₂

The calculation of atom economy is: (Molecular weight of product) / (Sum of molecular weights of all reactants) x 100%

In this case, the main byproduct is sodium chloride (NaCl). While this may seem innocuous, the production of large quantities of salt can be problematic for disposal.

Strategies to improve atom economy and minimize waste include:

Catalytic Processes: As mentioned, using a catalyst avoids the generation of waste from stoichiometric reagents. numberanalytics.com

Waste Valorization: Exploring uses for byproducts can turn a waste stream into a valuable resource.

Future Directions and Emerging Trends in 2 Benzyloxyphenylacetonitrile Research

Novel Mechanistic Discoveries

A fundamental understanding of the reaction mechanisms involving 2-Benzyloxyphenylacetonitrile is paramount for optimizing existing reactions and designing new ones. Contemporary research employs a combination of experimental and computational methods to unravel the complex pathways of its formation and transformation.

Mechanistic studies into nickel-catalyzed cyanation reactions have revealed important details about the catalytic cycle. For example, in some reductive cyanation processes, investigations suggest that specific nickel(I) complexes are key reactive species and that additives can play a crucial role in facilitating critical steps like oxidative addition. nih.govnih.gov The cyanation of certain C-N bonds has been explored, with evidence suggesting that the reaction may proceed through either an oxidative addition pathway or an alternative radical-based mechanism, depending on the specific conditions and substrates. researchgate.net

In the context of flow chemistry, mechanistic understanding aids in process optimization. For instance, in the van Leusen reaction used for cyanide-free nitrile synthesis, the isolation of side-products has helped to elucidate the reaction's mechanistic pathways. rsc.orgrsc.org Computational modeling, such as density functional theory (DFT), is increasingly used to map out energy profiles of reaction pathways, providing insights into transition states and intermediates that are difficult to observe experimentally. These theoretical studies are critical for explaining reactivity and selectivity in the synthesis of complex nitriles.

Interdisciplinary Research Opportunities

The unique structural features of this compound make it a valuable scaffold for development in various scientific disciplines beyond traditional organic synthesis.

In medicinal chemistry , the nitrile group is recognized as a versatile functional group that can be readily converted into amides, amines, carboxylic acids, and various heterocycles, which are foundational structures in drug discovery. nih.govrsc.org The 2-benzyloxyphenyl motif itself is present in many biologically active compounds. Derivatives of this compound can be synthesized to create libraries of novel compounds for screening against various biological targets. Research into related heterocyclic structures has yielded compounds with significant anticancer activity and potent enzyme inhibitors, such as those targeting tyrosinase, which is involved in browning processes in fruits. nih.govnih.gov This highlights the potential for derivatives of this compound to be explored for similar therapeutic or practical applications.

In materials science , cyano-containing compounds are crucial for creating functional organic materials. nih.gov The rigid aromatic structure and the polar nitrile group of this compound can impart desirable electronic and photophysical properties to polymers and molecular materials. These could be investigated for use in applications such as organic electronics or chemical sensors. The versatility of the nitrile group allows for its post-polymerization modification, enabling the fine-tuning of material properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。